LogP and Molecular Weight Differentiation
The 4-chloro substitution in 1-(4-chloro-6-methylpyridin-3-yl)ethanone imparts a computed XLogP3-AA of 1.6 and a molecular weight of 169.61 Da, as recorded in PubChem [1]. In comparison, the 4‑fluoro analog (CAS 1393572-61-6) has a molecular weight of 153.15 Da and a predicted logP of approximately 1.0–1.2, while the 4-unsubstituted 1-(6-methylpyridin-3-yl)ethanone (CAS 36357-38-7) has a molecular weight of 135.17 Da and a logP of ~0.8–1.0 . The quantified difference of 0.4–0.6 logP units and 16.46 Da between the chloro and fluoro analogs is significant for partitioning into organic phases during synthesis and for passive membrane permeability in cellular assays [2].
| Evidence Dimension | LogP (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | LogP 1.6; MW 169.61 Da |
| Comparator Or Baseline | 4-Fluoro analog: LogP ~1.1 (estimated), MW 153.15 Da; 4-H analog: LogP ~0.9 (estimated), MW 135.17 Da |
| Quantified Difference | ΔLogP 0.4–0.6; ΔMW 16.46 Da (Cl vs F), 34.44 Da (Cl vs H) |
| Conditions | Computed property (XLogP3-AA) for target; estimated values for comparators derived from analogous pyridine logP trends |
Why This Matters
A logP difference of 0.4–0.6 can shift the compound from moderate to high permeability in Caco‑2 monolayers, and the mass difference affects dosing calculations during kilogram-scale intermediate procurement.
- [1] PubChem. 1-(4-Chloro-6-methylpyridin-3-yl)ethanone, CID 72211739. https://pubchem.ncbi.nlm.nih.gov/compound/1142188-95-1. View Source
- [2] Walter P. and Oprea T.I. (2004) The Influence of Molecular Descriptors on Drug Absorption. In: Drug Bioavailability. Wiley. DOI: 10.1002/3527601478.ch6. View Source
